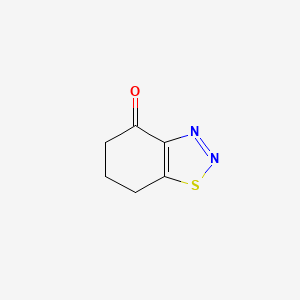
4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one is a heterocyclic compound that contains a benzene ring fused to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with sulfur-containing reagents under controlled conditions. For example, the reaction with thionyl chloride in the presence of pyridine can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiadiazole rings .
Scientific Research Applications
4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1,2,3-Benzothiadiazole: This compound shares a similar thiadiazole ring but lacks the tetrahydro structure.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a different ring structure and exhibits distinct chemical properties.
Uniqueness: 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one is unique due to its tetrahydro structure, which imparts different chemical reactivity and potential biological activity compared to its fully aromatic counterparts .
Properties
Molecular Formula |
C6H6N2OS |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
6,7-dihydro-5H-1,2,3-benzothiadiazol-4-one |
InChI |
InChI=1S/C6H6N2OS/c9-4-2-1-3-5-6(4)7-8-10-5/h1-3H2 |
InChI Key |
JNPBCMZKIIVAMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















